1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The fluorophenyl group is likely to be electron-withdrawing due to the electronegativity of fluorine, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the lactam (pyrrolidin-2-one) and benzodiazol groups could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Anticancer Potential
- Novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia, while showing selectivity over normal human keratinocytes. This suggests potential anticancer applications for similar compounds (Ivasechko et al., 2022).
Antimicrobial Activities
- Thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activity, showing effectiveness against bacterial and fungal pathogens. This indicates the potential of similar compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
Metal Ion Sensing and Chelation
- Studies on fluoroionophores based on diamine-salicylaldehyde derivatives have shown specific chelation and recognition of metal ions like Zn+2 and Cd+2. This suggests potential applications in metal ion sensing and environmental monitoring (Hong et al., 2012).
Photophysical Properties
- Research on pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives as efficient cathode-modifying layers for polymer solar cells highlights the utility of pyridine groups in photovoltaic applications. This could point to the use of similar compounds in solar energy and optoelectronic devices (Chen et al., 2017).
Fluorescent pH Sensors
- A heteroatom-containing organic fluorophore study has shown reversible switching between emission states upon protonation and deprotonation, making it a potential candidate for fluorescent pH sensing in both solution and solid states (Yang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-5-4-6-23(15-19)33-14-13-31-25-8-3-2-7-24(25)29-27(31)21-16-26(32)30(18-21)17-20-9-11-22(28)12-10-20/h2-12,15,21H,13-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAZKHLPXSHXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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